Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate
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Overview
Description
Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate is a heterocyclic compound with an intriguing structure. It contains an imidazole ring, an amino group, and an ester functionality. The compound’s systematic name reflects its substituents and connectivity, emphasizing the ethyl groups and the imidazole moiety.
Preparation Methods
Synthetic Routes::
- Combine methyl acrylate with ethylamine to obtain the ester.
- The overall reaction is:
2-ethyl-1H-imidazole+methyl acrylate+ethylamine→Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate
Imidazole Synthesis:
Esterification:Industrial Production:: Industrial-scale production typically involves continuous flow processes, optimizing yields and minimizing waste.
Chemical Reactions Analysis
Reactions::
Hydrolysis: Acidic or basic conditions.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Catalytic hydrogenation or metal hydrides.
- Hydrolysis: Carboxylic acid and alcohol.
- Substitution: Various alkylated or substituted derivatives.
- Reduction: Reduced imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
Medicinal Use:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-5-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI Key |
RUSCMROWDZEYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)OC)NCC |
Origin of Product |
United States |
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